molecular formula CF4OS B13407658 Trifluoromethanesulfinyl fluoride CAS No. 812-12-4

Trifluoromethanesulfinyl fluoride

Cat. No.: B13407658
CAS No.: 812-12-4
M. Wt: 136.07 g/mol
InChI Key: OVRZXQJRDBWYNI-UHFFFAOYSA-N
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Description

Trifluoromethanesulfinyl fluoride (CF₃S(O)F) is a fluorinated organosulfur compound characterized by a sulfinyl group (S=O) bonded to a trifluoromethyl group and a fluoride atom. Its molecular weight is 136.069 g/mol, and it has the CAS Registry Number 812-12-4 . The compound’s phase change data and stability under varying conditions remain areas of interest for industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethanesulfinyl fluoride can be synthesized through several methods. One common method involves the reaction of trifluoromethanesulfonyl chloride with a metal fluoride in the presence of water . This reaction is characterized by the following equation: [ \text{CF}_3\text{SO}_2\text{Cl} + \text{MF} \rightarrow \text{CF}_3\text{SO}_2\text{F} + \text{MCl} ] where MF represents a metal fluoride such as potassium fluoride.

Industrial Production Methods: Industrial production of this compound often involves the use of a two-chamber reactor system. This method allows for the efficient generation of the compound and its subsequent use in various chemical processes .

Chemical Reactions Analysis

Types of Reactions

CF₃SO₂F participates in nucleophilic substitution reactions, serving as a strong electrophile due to its sulfonyl fluoride group. Key reaction types include:

  • Triflylation of phenols and amines : Forms triflates (Ar–OSO₂CF₃) and triflamides (R₂N–SO₂CF₃) .

  • Synthesis of triflimidate esters : Achieved via replacement of the sulfonyl oxygen with an imine group (S=O → S=NR) .

  • Peptide modification : Reacts with amino acid side chains (e.g., tyrosine, lysine) for bioconjugation .

Reagents and Conditions

Reactions with CF₃SO₂F require precise control of water content and bases for optimal chemoselectivity:

Reaction TypeReagents/ConditionsKey Observations
Phenol triflylationCF₃SO₂F, H₂O (0.5–5 vol%), room temperatureWater suppresses amine reactivity .
Amine triflamidationCF₃SO₂F, Et₃N/DMAP, anhydrous conditionsBases lower activation energy (Δ‡ = 13–22 kcal/mol) .
Triflimidate synthesisCF₃SO₂F analogs (S=NR), DCM, 0°C to RTRequires stoichiometric imidazole .

Major Reaction Products

  • Triflates : High-yield formation (80–99%) with phenols, e.g., tyrosine derivatives .

  • Triflamides : Generated from secondary amines (e.g., piperidine) in >90% yield .

  • Triflimidate esters : Rare derivatives synthesized via SuFEx with imidazoles .

Base-Mediated Triflylation of Amines

  • Termolecular transition state : Water forms hydrogen bonds with amine and CF₃SO₂F, enabling frontside nucleophilic attack (Sₙ3 pathway) .

  • Activation barriers :

    • Without base: Δ‡ = 22.1 kcal/mol.

    • With Et₃N/DMAP: Δ‡ = 13 kcal/mol .

Chemoselectivity in Phenol vs. Amine Reactions

  • Role of water : Stabilizes transition state in phenol triflylation but hydrolyzes reactive intermediates in amine reactions, ensuring selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to trifluoromethanesulfinyl fluoride, enabling a comparative analysis of their properties, synthesis, and reactivity:

Table 1: Comparative Analysis of this compound and Analogues

Compound Formula Molecular Weight (g/mol) Physical State (RT) Key Synthesis Methods Reactivity/Applications Safety Considerations References
This compound CF₃S(O)F 136.07 Likely liquid/gas* Limited data; inferred fluorination of sulfinic acid derivatives or sulfenyl precursors. Potential fluorinating agent; applications in specialty chemicals or catalysis (hypothesized). Limited toxicity data; handle with standard fluorochemical precautions.
Trifluoromethanesulfinyl Chloride CF₃S(O)Cl 152.52 Gas Chlorination of sodium trifluoromethanesulfinate or oxidation of CF₃SCl . Electrophilic trifluoromethylthiolation of indoles, thiophenes, and ketones under catalyst-free conditions . Toxic gas; requires controlled handling.
Trifluoromethanesulfonyl Fluoride CF₃S(O)₂F 170.06 Liquid Fluorination of methylsulfonyl fluoride (MeS(O)₂F) with F₂ in perfluoro-2-methylpentane . Electrolyte additive in lithium batteries; high thermal and chemical stability. Corrosive; incompatible with strong bases.
Trifluoromethanesulfenyl Chloride CF₃SCl 136.52 Liquid Chlorination of CF₃SH or reaction of CF₃SSCF₃ with Cl₂ . Precursor to sulfinyl derivatives; radical trifluoromethylthiolation reactions. Volatile; releases toxic fumes on decomposition.
Difluoromethanedisulfinyl Fluoride FSO₂CF₂S(O)F 198.12 Not specified No synthesis details provided; structural analogue with dual sulfinyl groups. Hypothesized use in polymer chemistry or as a fluorinated building block. Unreported; likely reactive due to multiple electronegative groups.

Note: Physical state inferred from molecular weight and analogues; explicit data unavailable in provided evidence.

Key Comparisons

Synthesis Complexity :

  • CF₃S(O)Cl has well-established synthetic routes (e.g., chlorination of sodium trifluoromethanesulfinate, yielding 85–95% purity ), whereas CF₃S(O)F lacks detailed protocols in the evidence, suggesting challenges in selective fluorination.
  • CF₃S(O)₂F synthesis requires aggressive fluorinating agents (F₂), contrasting with milder conditions for sulfinyl chloride .

Reactivity :

  • CF₃S(O)Cl is highly electrophilic, enabling direct C–H trifluoromethylthiolation without catalysts . The weaker S–Cl bond (vs. S–F) enhances its leaving-group ability.
  • CF₃S(O)F ’s stronger S–F bond likely reduces electrophilicity, limiting its utility in analogous reactions unless activated.

Applications :

  • CF₃S(O)Cl is pivotal in agrochemical and pharmaceutical intermediates (e.g., trifluoromethanesulfinanilides ).
  • CF₃S(O)₂F ’s stability suits energy storage applications, whereas CF₃S(O)F ’s niche uses remain underexplored.

Safety and Handling :

  • CF₃S(O)Cl ’s gaseous state and toxicity necessitate stringent safety protocols , whereas liquid analogues like CF₃S(O)₂F are easier to manage.

Biological Activity

Trifluoromethanesulfinyl fluoride (CF₃SO₂F) is an organofluorine compound with significant implications in both synthetic chemistry and potential biological applications. This article explores its biological activity, including toxicity studies, interaction with biological systems, and its role in drug development.

This compound is characterized by its strong electrophilic nature, making it a valuable reagent in organic synthesis. It is primarily utilized in Sulfur (VI) Fluoride Exchange (SuFEx) chemistry, which allows for the rapid assembly of functional molecules. The compound can be synthesized through various methods, often involving reactions with metal fluorides in the presence of water to enhance selectivity and yield .

Toxicity Studies

Recent studies have assessed the acute toxicity of CF₃SO₂F through inhalation tests on rats. The lethal concentration for 50% of the test subjects (LC50) was found to be 27.1 g/m³ for females and 23.3 g/m³ for males . Behavioral changes and vital signs were monitored, revealing that the heart, lungs, spleen, and eyes were significantly affected by exposure to the gas. Notably, all surviving rats recovered after a 14-day observation period, indicating that while acute exposure can cause damage, there may not be lasting effects at lower concentrations .

Table 1: Summary of Toxicity Findings

ParameterFemale Rats (g/m³)Male Rats (g/m³)
LC5027.123.3
Affected OrgansHeart, Lungs, Spleen, EyesHeart, Lungs, Spleen, Eyes
Recovery Post-ExposureYesYes

Mechanistic Insights

The reactivity of this compound with nucleophiles has been studied using ab initio metadynamics simulations. These studies indicate that water plays a crucial role in achieving chemoselectivity during reactions involving phenolic and amine substrates . The compound's ability to modify functional groups suggests potential applications in peptide modification and drug development.

Applications in Drug Development

Fluorine substitution is a well-established strategy in medicinal chemistry to enhance the biological activity of compounds. The introduction of trifluoromethyl groups has been shown to improve the potency of various drugs by altering their interaction with biological targets . this compound's reactivity allows it to serve as a versatile building block for synthesizing biologically active molecules.

Case Study: Peptide Modification

In a study focused on peptide modification using this compound, researchers demonstrated its effectiveness in selectively modifying amino acid side chains. This modification can enhance the stability and bioactivity of peptides, making them more effective as therapeutic agents.

Q & A

Q. Basic: What are the established synthetic methodologies for preparing trifluoromethanesulfinyl fluoride, and what analytical techniques validate its purity?

Methodological Answer:
this compound (CF₃S(O)F) is typically synthesized via oxidation of trifluoromethanethiol derivatives or halogen exchange reactions. For example, trifluoromethanesulfinyl chloride (CF₃S(O)Cl) can serve as a precursor, where fluoride ion substitution replaces chlorine under controlled anhydrous conditions . Key steps include:

  • Reaction Setup : Conduct reactions in inert atmospheres (e.g., nitrogen) to prevent hydrolysis.
  • Purification : Distillation under reduced pressure or chromatography to isolate the product.
  • Validation :
    • 19F NMR : To confirm fluorine environment and absence of impurities (δ ~40-60 ppm for S(O)F groups).
    • Mass Spectrometry : High-resolution MS (e.g., NIST database comparisons) validates molecular weight .
    • IR Spectroscopy : Characteristic S=O stretches (~1100-1300 cm⁻¹) confirm sulfinyl group formation .

Q. Basic: How do researchers characterize the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Reactivity is assessed through kinetic studies and substrate screening:

  • Kinetic Monitoring : Use in-situ 19F NMR to track fluoride displacement rates with nucleophiles (e.g., amines, alkoxides) .
  • Substrate Scope : Test reactions with varying steric/electronic environments (e.g., aryl vs. alkyl nucleophiles) to map selectivity .
  • Byproduct Analysis : Identify side products (e.g., sulfonic acids) via GC-MS or HPLC to optimize reaction conditions .

Q. Advanced: How should researchers design experiments to resolve contradictions in reported catalytic applications of this compound?

Methodological Answer:
Contradictions often arise from reaction conditions or catalyst systems. To address this:

  • Controlled Replicates : Repeat experiments with standardized reagents (e.g., anhydrous solvents, fixed moisture levels) .
  • Catalyst Screening : Compare metal catalysts (e.g., Cu vs. Pd) and ligands to isolate active species .
  • Mechanistic Probes : Use isotopic labeling (18O in S=O) or DFT calculations to elucidate pathways .
  • Cross-Study Validation : Apply Fluoride Science Quality Assessment Worksheet criteria to evaluate study rigor and reproducibility .

Q. Advanced: What strategies mitigate discrepancies in spectroscopic data for this compound derivatives?

Methodological Answer:
Discrepancies may stem from solvent effects, impurities, or instrumentation. Mitigation steps include:

  • Solvent Calibration : Report solvent-specific chemical shifts (e.g., CDCl3 vs. DMSO-d6 in 19F NMR) .
  • Reference Standards : Use NIST-certified compounds (e.g., 4-fluorobenzoyl chloride) to calibrate instruments .
  • Multi-Technique Corroboration : Cross-validate with X-ray crystallography (if crystalline) and IR/Raman spectroscopy .

Q. Advanced: How can ecological impact assessments address the lack of data on this compound’s environmental persistence?

Methodological Answer:
While direct data are limited (as noted in ), researchers can:

  • Analog Studies : Extrapolate from structurally similar compounds (e.g., trifluoromethanesulfonic acid) to model biodegradation pathways .
  • Microcosm Experiments : Test soil/water systems spiked with CF₃S(O)F under varying pH/temperature to measure hydrolysis rates .
  • Toxicity Screening : Use Daphnia magna or algal assays to estimate acute/chronic effects .

Q. Advanced: What catalytic roles does this compound play in asymmetric synthesis, and how is enantioselectivity optimized?

Methodological Answer:
CF₃S(O)F acts as a chiral sulfinylating agent. Optimization strategies include:

  • Chiral Auxiliaries : Employ cinchona alkaloid catalysts to induce asymmetry in prochiral substrates .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance ion-pair stabilization and selectivity .
  • Temperature Gradients : Lower temperatures (−78°C) reduce racemization during sulfoxide formation .

Properties

CAS No.

812-12-4

Molecular Formula

CF4OS

Molecular Weight

136.07 g/mol

IUPAC Name

trifluoromethanesulfinyl fluoride

InChI

InChI=1S/CF4OS/c2-1(3,4)7(5)6

InChI Key

OVRZXQJRDBWYNI-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)F

Origin of Product

United States

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